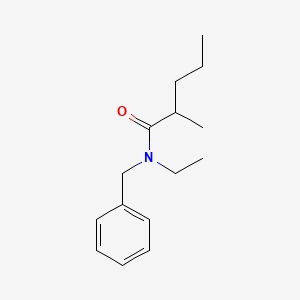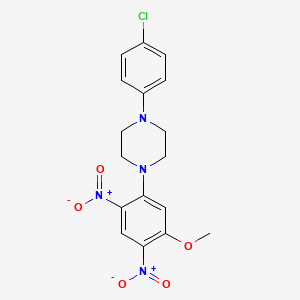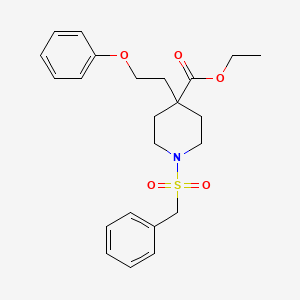![molecular formula C11H16NNaO6S B5120565 sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate](/img/structure/B5120565.png)
sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate, also known as S-2367, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a sulfamate derivative that has been synthesized through several methods. S-2367 has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers. In
Mécanisme D'action
The mechanism of action of sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate is not fully understood. However, it has been suggested that it may inhibit the activity of sulfatases, enzymes that are involved in the metabolism of sulfated molecules, including glycosaminoglycans. sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate may also inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of lysosomal enzymes, which play a role in the breakdown of cellular waste products. Additionally, sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate has been shown to inhibit the activity of carbonic anhydrase, which may have an impact on the regulation of acid-base balance in the body. sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate has also been shown to inhibit the activity of sulfatases, which are involved in the metabolism of sulfated molecules, including glycosaminoglycans.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate has several advantages for use in lab experiments. It is a stable and water-soluble compound that can be easily synthesized. Additionally, it has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers. However, sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate also has limitations. Its mechanism of action is not fully understood, and it may have off-target effects that could impact the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate in scientific research. One area of interest is the role of sulfatases in the metabolism of glycosaminoglycans. sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate may be a valuable tool for investigating this area further. Additionally, sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate may have potential applications in the treatment of lysosomal storage disorders, which are caused by deficiencies in lysosomal enzymes. Further research is needed to explore these potential applications of sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate.
Méthodes De Synthèse
Sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate can be synthesized through several methods, including the reaction of 3-methoxyphenol with 2,3-epoxypropyl sulfonate, followed by the reaction with sodium hydroxide. Another method involves the reaction of 3-methoxyphenol with 2,3-epoxypropyl sulfamate, followed by the reaction with sodium hydroxide. Both methods result in the formation of sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate as a white crystalline powder.
Applications De Recherche Scientifique
Sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate has been used in various scientific research applications, including as a tool to study the activity of lysosomal enzymes. It has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. Additionally, sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate has been used in studies to investigate the role of sulfatases in the metabolism of glycosaminoglycans.
Propriétés
IUPAC Name |
sodium;N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-methylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6S.Na/c1-12(19(14,15)16)7-9(13)8-18-11-5-3-4-10(6-11)17-2;/h3-6,9,13H,7-8H2,1-2H3,(H,14,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGMMPNNXRQOKM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=CC(=C1)OC)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NNaO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5120488.png)

![N-benzyl-1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B5120503.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5120509.png)
![1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene](/img/structure/B5120516.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-2-hydroxy-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-1,2,3,4-tetrahydro-3-pyridinecarboxamide](/img/structure/B5120520.png)

![1-(5-bromo-2-thienyl)-2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5120526.png)
![2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B5120536.png)


![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5120581.png)
![4-methoxy-3,7,7-trimethylbicyclo[4.1.0]hept-3-yl 3,5-dinitrobenzoate](/img/structure/B5120591.png)
